molecular formula C16H19ClN4O2 B2990521 (4-(3-chlorophenyl)piperazin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone CAS No. 1014049-34-3

(4-(3-chlorophenyl)piperazin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone

Cat. No.: B2990521
CAS No.: 1014049-34-3
M. Wt: 334.8
InChI Key: KMRCJVNDUSTSBS-UHFFFAOYSA-N
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Description

(4-(3-chlorophenyl)piperazin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone ( 1014049-34-3) is a chemical compound with a molecular formula of C16H19ClN4O2 and a molecular weight of 334.80 . This methanone-based structure features a 3-chlorophenyl-substituted piperazine moiety linked to a 3-methoxy-1-methyl-1H-pyrazole group, making it a versatile building block in medicinal chemistry research . Piperazine derivatives are of significant interest in pharmaceutical development and are frequently explored as key scaffolds in the design of novel therapeutic agents . For example, research into related methyl piperazine derivatives has demonstrated their potential as anticancer agents, showing promising cytotoxicity against human lung carcinoma (A-549) and human colon carcinoma (HCT-116) cell lines . This compound is intended for research applications only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

[4-(3-chlorophenyl)piperazin-1-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN4O2/c1-19-11-14(15(18-19)23-2)16(22)21-8-6-20(7-9-21)13-5-3-4-12(17)10-13/h3-5,10-11H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMRCJVNDUSTSBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(3-chlorophenyl)piperazin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone typically involves the following steps:

  • Formation of Piperazine Derivative: : Piperazine is reacted with 3-chlorophenyl to form the piperazine derivative.

  • Introduction of Methoxy Group: : The methoxy group is introduced to the pyrazol ring through a substitution reaction.

  • Methanone Formation: : The final step involves the formation of the methanone group, which completes the synthesis of the compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can help streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Reduction: : The removal of oxygen atoms or the addition of hydrogen atoms.

  • Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions can include various derivatives of the original compound, each with different functional groups and properties.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules.

  • Biology: : Studied for its potential biological activities, such as antimicrobial and antiviral properties.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which (4-(3-chlorophenyl)piperazin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural Analogues with Piperazine-Methanone Scaffolds

a. Compound 14 (Pharmacological Reports, 2021)

  • Structure : 3-(3-(4-(3-Chlorophenyl)piperazin-1-yl)propyl)-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione.
  • Comparison: Shares the 3-chlorophenylpiperazine moiety but replaces the methanone-pyrazole with a spirodecane dione system linked via a propyl chain.

b. ND-7 (Antibiotics, 2014)

  • Structure: 7-(4-(2-(4-(3-Chlorophenyl)piperazin-1-yl)acetyl)piperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
  • Comparison: Retains the 3-chlorophenylpiperazine but incorporates a quinolone-carboxylic acid group. The extended conjugation and fluorine substitution enhance antibacterial activity, diverging from the CNS-focused design of the target compound .

c. Compound 21 (Structure-Based Optimization, BioA Inhibitors)

  • Structure: (3-Chlorophenyl)(4-(4-(pyridin-2-yl)phenyl)piperazin-1-yl)-methanone.
  • Comparison : Substitutes the pyrazole with a pyridinylphenyl group. The pyridine’s basic nitrogen may improve solubility, while the extended aromatic system could increase off-target interactions compared to the compact pyrazole in the target compound .
Pyrazole-Containing Analogues

a. Compound 4 (Design, Synthesis of Pyrazole Benzophenones)

  • Structure: Phenyl-(3-phenyl-1H-pyrazol-4-yl)methanone.
  • Comparison: Lacks the piperazine and 3-chlorophenyl groups, focusing instead on a simple pyrazole-benzophenone scaffold.

b. Methanesulfonylpiperazine-Pyrazole ()

  • Structure: 2-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone.
  • Comparison : Features a methylsulfonyl group on the piperazine instead of 3-chlorophenyl. This polar substituent may enhance solubility but reduce blood-brain barrier penetration compared to the lipophilic 3-chlorophenyl group in the target compound .

Pharmacological Activity

  • Target Compound : The 3-methoxy group on the pyrazole may reduce oxidative metabolism, extending half-life compared to analogues like Compound 21 (pyridine-based), which is more susceptible to hepatic CYP450 oxidation .
  • Compound ND-7: The quinolone-carboxylic acid moiety confers antibacterial activity via DNA gyrase inhibition, a mechanism absent in the target compound .

Biological Activity

The compound (4-(3-chlorophenyl)piperazin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone is a synthetic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine moiety linked to a pyrazole ring, which is known for its diverse pharmacological effects. The presence of the 3-chlorophenyl group contributes to its lipophilicity, potentially enhancing its bioavailability.

Structural Formula

C15H17ClN4O\text{C}_{15}\text{H}_{17}\text{Cl}\text{N}_{4}\text{O}

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including colorectal carcinoma (HCT-116) and epidermoid carcinoma (HEP2) cells. The compound exhibited an IC50 value lower than that of standard chemotherapeutics like doxorubicin, indicating strong antiproliferative activity .

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Comparison DrugIC50 (µM)
HCT-1165.2Doxorubicin8.0
HEP24.5Doxorubicin7.5

The mechanism by which the compound exerts its anticancer effects appears to involve the induction of apoptosis and inhibition of cell proliferation. Molecular dynamics simulations suggest that the compound interacts with key proteins involved in cell cycle regulation, primarily through hydrophobic interactions and some hydrogen bonding .

Neuropharmacological Effects

In addition to its anticancer properties, the compound has been evaluated for neuropharmacological activity. Preliminary studies indicate potential anxiolytic effects, attributed to modulation of serotonin receptors due to the piperazine structure. This aligns with findings from other piperazine derivatives known for similar activities .

Antimicrobial Activity

The compound's structural components also suggest possible antimicrobial properties. Research indicates that compounds with similar pyrazole and piperazine frameworks exhibit antibacterial activity against Gram-positive bacteria . Further investigations are warranted to evaluate the specific antimicrobial spectrum of this compound.

Case Study 1: Anticancer Efficacy

A recent study published in a peer-reviewed journal reported on the synthesis and biological evaluation of several derivatives based on this compound. The results indicated that modifications to the pyrazole ring could enhance anticancer efficacy while reducing toxicity in normal cells .

Case Study 2: Neuropharmacological Assessment

Another study focused on assessing the anxiolytic effects in animal models, where the compound showed a significant reduction in anxiety-like behavior compared to controls. This suggests potential therapeutic applications in treating anxiety disorders .

Q & A

Basic: What are the standard synthetic routes for this compound?

Methodological Answer:
The synthesis typically involves coupling a 3-chlorophenyl-piperazine derivative with a substituted pyrazole carbonyl intermediate. For example, General Procedure B (used in and ) employs:

  • Reacting 4-(3-chlorophenyl)piperazine with 3-methoxy-1-methyl-1H-pyrazole-4-carbonyl chloride under basic conditions (e.g., K2_2CO3_3).
  • Purification via flash chromatography (hexanes/EtOAc gradients) yields the product (57% yield reported in ).
  • Critical parameters: stoichiometric ratios (e.g., 0.41 mmol:0.34 mmol), inert atmosphere, and controlled reaction times.

Basic: Which spectroscopic techniques confirm its structural identity?

Methodological Answer:

  • 1^1H/13^{13}C NMR : Assign peaks based on chemical shifts (e.g., δ 8.64–6.96 ppm for aromatic protons, δ 168.7 ppm for carbonyl in ).
  • HRMS : Validate molecular weight (e.g., [M+Na]+^+ at m/z 400.1176 in ).
  • IR : Confirm functional groups (e.g., C=O stretch at 1690 cm1^{-1} in ).
  • X-ray crystallography (if crystals are obtained) using SHELXL for refinement ( ).

Advanced: How to resolve discrepancies in NMR data during structural elucidation?

Methodological Answer:

  • Compare experimental coupling constants with literature values (e.g., J = 4.9 Hz for piperazine protons in ).
  • Use 2D NMR (COSY, HSQC) to resolve overlapping signals (e.g., aromatic vs. methoxy protons).
  • Cross-validate with HRMS and X-ray data (if available). For ambiguous cases, re-examine reaction conditions to rule out byproducts ().

Advanced: What strategies optimize coupling reaction yields?

Methodological Answer:

  • Catalyst optimization : Use Pd-based catalysts for Buchwald-Hartwig couplings (if applicable).
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution.
  • Purification : Gradient elution in flash chromatography (e.g., 1:1 hexanes/EtOAc in ) improves separation of regioisomers.
  • Monitor reaction progress via TLC and adjust stoichiometry (e.g., excess piperazine to drive reaction completion).

Basic: What biological screening approaches are applicable?

Methodological Answer:

  • Antimicrobial assays : Agar dilution methods ( ) with Staphylococcus aureus or E. coli.
  • Enzyme inhibition : Target-specific assays (e.g., BioA transaminase in ) using IC50_{50} determination.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) with dose-response curves.

Advanced: How to address low reproducibility in biological activity?

Methodological Answer:

  • Purity verification : HPLC analysis (≥95% purity; ) and LC-MS to detect trace impurities.
  • Assay standardization : Control pH, temperature, and solvent (DMSO concentration ≤1%).
  • Stereochemical analysis : Chiral HPLC to assess enantiomeric purity (critical for SAR; ).

Advanced: What computational methods predict target binding modes?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina with X-ray structures (e.g., SARS-CoV-2 protease in ).
  • MD simulations : GROMACS for stability analysis (≥50 ns trajectories).
  • Pharmacophore modeling : Align with SAR data (e.g., substituent effects on piperazine in ).

Basic: How to analyze synthetic impurities?

Methodological Answer:

  • HPLC-UV : Compare retention times with reference standards (e.g., 3-[4-(3-chlorophenyl)piperazin-1-yl]propanol in ).
  • HRMS : Identify impurities via exact mass (e.g., m/z 397.81 for a diazenyl byproduct in ).
  • NMR spiking : Add known impurity to confirm peak assignments.

Advanced: What crystallographic challenges arise in structure determination?

Methodological Answer:

  • Twinning : Use SHELXD for data integration ( ).
  • Poor diffraction : Optimize crystal growth (e.g., vapor diffusion) or use synchrotron radiation.
  • Refinement : Employ SHELXL with high-resolution data (≤1.0 Å) and anisotropic displacement parameters.

Advanced: How to design SAR studies for analogs?

Methodological Answer:

  • Substituent variation : Replace 3-methoxy with fluoro (logP impact; ) or modify piperazine (e.g., 4-nitrophenyl in ).
  • QSAR models : Use CoMFA/CoMSIA with biological data (e.g., antileishmanial activity in ).
  • Metabolic stability : Introduce methyl groups () to reduce CYP450 oxidation.

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